Zinc thiocyanate

Beschreibung

Historical Context and Evolution of Zinc Thiocyanate (B1210189) Research

The study of thiocyanate chemistry has a long and rich history, predating the isolation of several common elements. The thiocyanate anion (NCS⁻) was first prepared and identified by Porrett in 1809. acs.orgnih.gov In his foundational work, Porrett synthesized a variety of metal thiocyanates, which he termed "sulfuretted chyazate" salts, including that of zinc. acs.orgnih.govchemrxiv.org

Early research involving thiocyanate complexes was often centered on their analytical applications. For instance, the reaction of thiocyanate with ferric ions to produce a distinct deep red color became a classical qualitative test for iron(III) in aqueous solutions, an effect first reported in 1826. wikipedia.org While this test was not specific to the zinc complex, it highlights the early integration of thiocyanates into analytical chemistry.

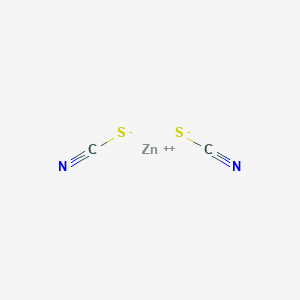

The evolution of zinc thiocyanate research transitioned from simple synthesis and analytical observations to more complex structural and materials science investigations. In the early 20th century, research expanded to include bimetallic thiocyanates. arxiv.org Later studies, aided by advancements in spectroscopic and diffraction techniques, began to unravel the nuanced coordination behavior of the compound. For example, Raman spectroscopy has been employed to study the bonding interactions between zinc and thiocyanate ions in solution. acs.org A key aspect of this compound's chemistry is the preference of the zinc(II) ion, a Class A metal ion, to coordinate with the nitrogen end of the thiocyanate ligand, forming isothiocyanate complexes like [Zn(NCS)₄]²⁻. wikipedia.org This is in contrast to softer metals like cadmium, which tend to bond through the sulfur atom. wikipedia.org This foundational understanding of its coordination preferences paved the way for its use in constructing more complex molecular architectures.

Significance in Contemporary Inorganic and Materials Chemistry

In modern science, this compound is recognized as a crucial building block and precursor, primarily due to its role in the synthesis of coordination polymers and advanced materials. glochem.com

Coordination Chemistry: The thiocyanate ligand is ambidentate, meaning it can bridge two metal centers (M-NCS-M'), which is fundamental to the construction of multidimensional coordination polymers. chemrxiv.orgajol.info Researchers utilize this compound in mixed-ligand systems to create frameworks with interesting topologies and properties. ajol.infoijlpr.com For instance, reacting this compound with ligands like 1,4-diazabicyclo(2,2,2)octane (Ten) can produce coordination polymers with unique crystal structures, such as [(SCN)(NH₃)Zn-(µ₂-Ten)-Zn(NH₃)(NCS)₂]. researchgate.net The study of these complex structures provides deep insights into self-assembly processes and the design of functional materials.

Materials Science: The applications of this compound and its derivatives in materials science are extensive and varied.

Semiconductors: There is significant interest in metal thiocyanates for electronic and optoelectronic devices. chemrxiv.org While copper(I) thiocyanate (CuSCN) is a well-known p-type semiconductor, research into mixed-metal systems like copper-zinc thiocyanates has revealed pathways to tune electronic properties. chemrxiv.orgresearchgate.net By incorporating zinc, which has a complementary electronic structure, it is possible to create materials with adjustable band gaps and energy levels, potentially leading to applications in thin-film transistors and solar cells. chemrxiv.org

Non-Linear Optical (NLO) Materials: Certain bimetallic thiocyanates are recognized for their NLO properties, which are essential for technologies like laser frequency doubling. scielo.br Compounds such as zinc mercury thiocyanate (ZMTC) have been synthesized and studied for these characteristics, belonging to a family of materials with efficient second-harmonic generation (SHG). arxiv.orgscielo.brresearchgate.net

Fluorescent Compounds: Zinc(II) coordination compounds are often effective fluorescent materials. researchgate.net The d¹⁰ electronic configuration of the Zn(II) ion means it does not quench luminescence, allowing for the design of brightly emitting materials when combined with suitable organic ligands. researchgate.net New fluorescent compounds based on this compound have been synthesized that emit light in the blue and green regions of the spectrum, with potential uses in photo-optical devices and sensors. researchgate.net

The stability of zinc(II) thiocyanate complexes is a key factor in their application, with stability constants being determined in various solvent systems to optimize extraction and synthesis processes. oup.com

| Stability Constants of Zinc(II) Thiocyanate Complexes | | :--- | :--- | | Complex | Log of Cumulative Stability Constant (log βn) | | [Zn(SCN)]⁺ | 0.56 | | [Zn(SCN)₂] | 1.32 | | [Zn(SCN)₃]⁻ | 1.18 | Data from a study in 1 M sodium perchlorate (B79767) constant ionic media at 25°C. oup.com

Current Research Directions and Emerging Paradigms

Current research on this compound is pushing into new and innovative areas, focusing on sustainable energy, advanced catalysis, and novel synthesis methods.

Energy Storage: A highly promising and emerging application is in the field of energy storage. Recent studies have demonstrated the potential of zinc-thiocyanate aqueous batteries. One notable study reported a Zn-(SCN)₂ battery system that achieved high capacity and energy density over hundreds of charge-discharge cycles, positioning it as a sustainable alternative to conventional battery technologies.

| Performance Metrics of a Zn-(SCN)₂ Aqueous Battery | | :--- | :--- | | Metric | Value | | Capacity | 479 mAh g⁻¹ | | Energy Density | 644 Wh kg⁻¹ | | Charge-Discharge Cycles | 500 | Data from a recent electrochemical study.

Furthermore, this compound has been used as a component in synthesizing Prussian Blue-Like compounds for potential use as cathode materials in potassium-ion batteries. aip.org

Catalysis: Zinc-based catalysts are being explored for various organic transformations. A zinc-catalyzed addition of ammonium (B1175870) thiocyanate to olefins has been developed as an efficient method for synthesizing isothiocyanates, which are valuable compounds in organic and biological chemistry. organic-chemistry.orgthieme-connect.com This reaction proceeds selectively and in good yields, showcasing the potential of this compound chemistry in facilitating complex organic reactions. organic-chemistry.orgthieme-connect.com The poisoning of single-atom catalysts by thiocyanate ions is also used as a research technique to identify and study active sites in catalysts for reactions like the oxygen reduction reaction, which is crucial for technologies such as zinc-air batteries. chinesechemsoc.org

Advanced Sensors: The development of chemical sensors is another active research front. This compound plays a role in analytical methods for detecting thiocyanate ions, which is important for environmental and clinical monitoring. tandfonline.com Moreover, novel sensor platforms are being fabricated using zinc-based compounds. For example, a composite of zinc phthalocyanine (B1677752) anchored to magnetite particles has been developed as an efficient electrochemical sensor for the selective detection of thiocyanate in biological samples. researchgate.net

Emerging Synthesis Paradigms: Researchers are exploring new methods for synthesizing thiocyanate-based materials. One such innovative approach is mechanochemistry, a solid-state reaction method. This technique has been used to combine copper(I) thiocyanate and zinc(II) thiocyanate to create mixed-metal coordination polymers, a process that avoids traditional solvents and can lead to materials with novel properties like melting behavior and glass transitions. chemrxiv.org

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

zinc;dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Zn/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVWCBYTEFCFSG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(SCN)2, C2N2S2Zn | |

| Record name | zinc thiocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060322 | |

| Record name | Thiocyanic acid, zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-42-6 | |

| Record name | Zinc thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid, zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78202QE1K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Zinc Thiocyanate Compounds

Diverse Synthetic Routes to Zinc Thiocyanate (B1210189) and Its Complexes

The selection of a synthetic route for zinc thiocyanate and its derivatives is often dictated by the desired final product, whether it be the simple inorganic salt or a more complex coordination polymer. Researchers have explored numerous pathways to control the stoichiometry, crystal structure, and properties of these compounds.

Solution-phase synthesis is a prevalent and versatile method for preparing this compound and its complexes. This approach typically involves the reaction of a soluble zinc salt with a thiocyanate salt in a suitable solvent. The choice of solvent and reaction conditions can significantly influence the nature of the product.

A common and straightforward method for synthesizing this compound is through salt metathesis reactions in an aqueous medium. acs.orgnih.gov This typically involves combining a solution of a zinc salt, such as zinc sulfate (B86663) (ZnSO₄) or zinc nitrate (B79036) (Zn(NO₃)₂), with a solution of a soluble thiocyanate, like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). acs.orgnih.gov The reaction of zinc sulfate with barium thiocyanate (Ba(SCN)₂) in water is another effective route, which has the advantage of precipitating the insoluble byproduct, barium sulfate (BaSO₄), simplifying purification. acs.orgnih.gov

For instance, this compound can be prepared by reacting zinc sulfate with potassium thiocyanate in an aqueous solution, yielding Zn(SCN)₂ and potassium sulfate. Similarly, reacting zinc nitrate hexahydrate with potassium thiocyanate at room temperature is a widely used method, particularly for preparing complexes with organic ligands like nicotinamide. In a typical procedure, separate aqueous solutions of zinc nitrate and potassium thiocyanate are mixed and stirred. The resulting mixture is then allowed to crystallize over several days, often yielding white crystals suitable for X-ray diffraction with reported yields around 85%. The evaporation of aqueous solutions of Zn(NCS)₂ can lead to the formation of different polymorphs, such as β-Zn(NCS)₂. acs.orgnih.gov However, cooling supersaturated aqueous solutions has been reported to form α-Zn(NCS)₂. acs.orgnih.gov

The synthesis of mixed-metal thiocyanate crystals, such as zinc manganese thiocyanate (ZnMn(SCN)₄), has also been achieved through slow evaporation from an aqueous solution at room temperature. This solution growth method can yield single crystals over a period of weeks. Furthermore, the synthesis of zinc(II) complexes with ligands like methylimidazole has been successfully carried out in aqueous solutions by reacting a zinc salt with the ligand and potassium thiocyanate. rsc.org

Table 1: Examples of Aqueous Solution Synthesis of this compound and its Complexes

| Zinc Salt Precursor | Thiocyanate Source | Ligand (if any) | Solvent | Key Conditions | Product | Reference |

| Zinc Nitrate Hexahydrate | Potassium Thiocyanate | Nicotinamide | Water | Room temperature, crystallization over days | Zn(SCN)₂-nicotinamide complex | |

| Zinc Sulfate | Potassium Thiocyanate | None | Water | Salt metathesis reaction | This compound (Zn(SCN)₂) | |

| Zinc Sulfate | Barium Thiocyanate | None | Water | Salt metathesis, precipitation of BaSO₄ | This compound (Zn(NCS)₂) | acs.orgnih.gov |

| Zinc Sulfate Heptahydrate | Potassium Thiocyanate | 1-Methylimidazole (B24206) | Water | Stirred for 1 hour, left for 24 hours | [Zn(1-MeIm)₂(SCN)₂] | rsc.org |

| Zinc Sulfate | Potassium Thiocyanate | Manganese(II) salt | Water | Slow evaporation at room temperature | Zinc Manganese Thiocyanate (ZMTC) |

The use of non-aqueous solvents offers an alternative to aqueous systems, often enabling the synthesis of unique this compound complexes and anhydrous forms of the salt. Solvents such as methanol (B129727), acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. researchgate.net These solvents can influence the coordination environment of the zinc ion and the resulting crystal structure. researchgate.net

One established method involves the reaction of anhydrous zinc chloride (ZnCl₂) with potassium thiocyanate (KSCN) in methanol. The reaction is typically carried out under reflux for a couple of hours, and the product is isolated by filtration. The direct reaction of zinc oxide with ammonium (B1175870) thiocyanate in the presence of a ligand like triethylenediamine (Ten) can be conducted in various non-aqueous solvents, including methanol, acetonitrile, DMF, or DMSO. researchgate.net For example, heating a mixture of zinc oxide, ammonium thiocyanate, and triethylenediamine in acetonitrile to boiling results in the formation of this compound complexes with yields as high as 83%.

The choice of non-aqueous solvent can also be critical in electrochemical synthesis methods. Anionic thiocyanato complexes of zinc have been synthesized by the dissolution of a sacrificial zinc anode in a non-aqueous solution of thiocyanic acid. cdnsciencepub.com A more general electrochemical method involves the dissolution of a sacrificial zinc anode in an aqueous or aqueous ethanolic solution of ammonium thiocyanate. cdnsciencepub.com Studies on zinc-thiocyanate complexes in aqueous mixtures of methanol, ethanol, dioxan, and DMF have shown that the nature of the solvent affects the stability of the complexes and the kinetics of the electrode reactions. ias.ac.in

Table 2: Examples of this compound Synthesis in Non-Aqueous Solvents

| Zinc Source | Thiocyanate Source | Ligand (if any) | Solvent(s) | Key Conditions | Product | Reference(s) |

| Zinc Chloride | Potassium Thiocyanate | None | Methanol | Reflux, 1-2 hours | Anhydrous this compound | |

| Zinc Oxide | Ammonium Thiocyanate | Triethylenediamine (Ten) | Methanol, Acetonitrile, DMF, or DMSO | Heating to boiling, stirring | This compound-Ten complexes | researchgate.net |

| Zinc Anode | Thiocyanic Acid | None | Non-aqueous solution | Electrochemical dissolution | Anionic thiocyanato complexes of zinc | cdnsciencepub.com |

| Zinc Acetate (B1210297) Dihydrate | Potassium Thiocyanate | Pyridine (B92270) | Methanol | Room temperature, 1:1:2 molar ratio | Neutral mononuclear this compound complexes |

Solid-state synthesis, particularly through mechanochemical methods, provides a solvent-free route to novel this compound-containing materials. This approach involves the direct grinding or milling of solid reactants, which can lead to the formation of phases that are inaccessible through conventional solution-based methods.

A notable example is the mechanochemical reaction of copper(I) thiocyanate (CuSCN) and zinc(II) thiocyanate (Zn(SCN)₂) at various mixing ratios. chemrxiv.org This solid-state method results in the formation of a new bimetallic phase, CuxZny(SCN)x+2y, as well as partially zinc-substituted α-CuSCN. chemrxiv.org The reaction is believed to occur at the labile sulfur-terminal of the thiocyanate group. chemrxiv.org This technique highlights the potential for creating new materials with tunable electronic properties by directly combining different metal thiocyanates in the solid state. chemrxiv.org

Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline materials, including coordination polymers and metal-organic frameworks (MOFs), from solutions under elevated temperatures and pressures. These methods can promote the formation of unique and complex structures that may not be obtainable under ambient conditions.

A zinc(II) complex with 1,10-phenanthroline (B135089) (phen) has been synthesized via a hydrothermal reaction involving ZnSO₄, KSCN, and phen. asianpubs.org This process yielded a new complex with the formula C₂₆H₁₆N₆S₂Zn. asianpubs.org Similarly, solvothermal reactions have been employed to synthesize a variety of coordination polymers. tandfonline.comrsc.org For instance, a 2-D coordination polymer, [Zn₂(BDC)(4,4′-bipy)(HCOO)₂], was synthesized through a solvothermal reaction. tandfonline.com Although this specific example doesn't include thiocyanate, the methodology is directly applicable. The use of solvothermal conditions can lead to the formation of coordination polymers with mixed ligands and interesting network topologies. rsc.org It is important to note that thiocyanate species can be sensitive to high temperatures, potentially decomposing above 60°C in the presence of a metal center. sfu.ca

Hydrothermal methods have also been utilized in the synthesis of microporous carbons using zinc tartrate as a template, where zinc ions form a complex with the organic ligand. rhhz.net This demonstrates the versatility of hydrothermal synthesis in creating complex material architectures involving zinc. New materials based on iron-doped zinc oxide have also been synthesized using a hydrothermal method to create iron-thiocyanate complexes. inrim.it

Direct synthesis refers to methods where the metal or a simple metal compound, like an oxide, is reacted directly with a thiocyanate source, often in the presence of a ligand. researchgate.net This approach can be advantageous as it can be a one-step process and may avoid the use of metal salts that can introduce contaminating anions. cdnsciencepub.com

A key example is the direct reaction of zinc oxide (ZnO) with ammonium thiocyanate (NH₄SCN) in non-aqueous solvents like methanol, acetonitrile, DMF, or DMSO, often in the presence of a coordinating ligand such as triethylenediamine. researchgate.net This method has been shown to be efficient, with reported yields of up to 83% for the resulting this compound complexes. researchgate.net The reaction involves heating the mixture to dissolve the zinc oxide. Another direct method involves the reaction of zinc hydroxide (B78521) with ammonium thiocyanate. smolecule.comchemdad.com

The term "direct synthesis" can also encompass electrochemical methods where a sacrificial metal anode is dissolved in a solution containing the ligand. cdnsciencepub.comdoi.org This technique offers a high degree of selectivity and can produce high-purity products rapidly. cdnsciencepub.com

Advanced Structural Elucidation and Crystallographic Analysis of Zinc Thiocyanate Systems

Single Crystal X-ray Diffraction Studies of Zinc Thiocyanate (B1210189) Structures

Single crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the precise three-dimensional structure of crystalline materials. For zinc thiocyanate and its complexes, SC-XRD studies have been instrumental in revealing detailed information about coordination geometries, bond lengths, and intermolecular interactions.

In many this compound complexes, the zinc(II) ion is found in a tetrahedral coordination environment. scienceopen.comscirp.orgiucr.org This is a common geometry for zinc, a d¹⁰ metal ion, which does not have crystal field stabilization energy dictating a specific coordination. The thiocyanate ligand (SCN⁻) is versatile and can coordinate to the zinc center through either the nitrogen or the sulfur atom, or it can act as a bridging ligand connecting multiple zinc centers. In most instances, zinc, being a hard Lewis acid, preferentially coordinates to the harder nitrogen end of the thiocyanate ligand.

For instance, in the complex bis(isonicotinamide-κN¹)bis(thiocyanato-κN)zinc(II), the zinc cation is tetrahedrally coordinated by two terminally N-bonded thiocyanate ligands and the pyridine (B92270) nitrogen atoms of two isonicotinamide (B137802) ligands. scienceopen.comiucr.org The asymmetric unit of this complex contains one Zn²⁺ cation located on a twofold rotation axis, one thiocyanate anion, and one isonicotinamide ligand. scienceopen.comiucr.org

The study of zinc(II) complexes with ligands such as 3-aminopyridine (B143674) also reveals a tetrahedral geometry, with the zinc atom coordinated to two N-bonded thiocyanate anions and two 3-aminopyridine ligands through their pyridine nitrogen atoms. scirp.org

A summary of crystallographic data for a representative this compound complex is provided in the table below.

| Compound | [Zn(NCS)₂(C₆H₆N₂O)₂] |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 17.978(2) |

| b (Å) | 17.978(2) |

| c (Å) | 9.498(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3073.0(6) |

| Z | 8 |

| Data Source | scienceopen.comiucr.org |

| This table presents crystallographic data for bis(isonicotinamide-κN¹)bis(thiocyanato-κN)zinc(II). |

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon in this compound systems. Pure this compound, Zn(NCS)₂, is reported to exist in at least two polymorphic forms, designated as α-Zn(NCS)₂ and β-Zn(NCS)₂. acs.org These polymorphs exhibit distinct powder diffraction patterns. acs.org The β-form is reported to be synthesized by the evaporation of aqueous solutions of Zn(NCS)₂, while the α-form can be obtained from cooling supersaturated aqueous solutions. acs.org

Polymorphism has also been observed in this compound complexes. For example, complexes with 2-chloropyridine, M(NCS)₂(2-chloropyridine)₂ (where M = Zn), can crystallize in two different polymorphic forms, 3-Mα and 3-Mβ, which belong to the orthorhombic space group P2₁2₁2₁ and the space group Pbcn, respectively. nih.gov These polymorphs differ in their molecular conformation and packing. nih.gov

High-resolution X-ray diffraction data allows for the precise determination of atomic positions and the refinement of structural parameters, providing a detailed picture of the bonding within the crystal. In the context of this compound systems, high-resolution data is crucial for accurately defining the coordination sphere of the zinc atom and the geometry of the thiocyanate ligand.

Refinement of crystal structures is often carried out using least-squares methods, such as those implemented in software packages like SHELX. For instance, the structure of a this compound complex with isonicotinamide was refined to a final R-factor, which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. scienceopen.com The refinement process involves adjusting atomic coordinates, displacement parameters, and other structural variables to minimize the difference between observed and calculated structure factors.

The precision of atomic positioning allows for a detailed analysis of bond lengths and angles. In tetrahedral zinc(II) complexes, the bond angles around the zinc center are expected to be close to the ideal tetrahedral angle of 109.5°, although distortions are common due to the nature of the ligands and crystal packing forces.

Studying the crystal structure of this compound systems at different temperatures provides insights into thermal expansion, phase transitions, and the dynamic behavior of the molecules. While specific temperature-dependent structural studies on pure this compound are not extensively reported in the literature, investigations on related compounds offer valuable information.

For example, thermal analysis of a zinc(II) complex with 3-aminopyridine, [Zn(NCS)₂(3-ampy)₂], showed that the complex is stable up to a certain temperature, after which it decomposes in distinct steps. scirp.org Such studies, often coupled with techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), can reveal temperature-induced structural changes.

In a broader context, temperature-dependent studies on other inorganic compounds have shown that changes in temperature can lead to subtle or significant alterations in unit cell parameters, bond lengths, and even trigger phase transitions. For the tris(ethylenediamine)zinc(II) sulfate (B86663) complex, crystal structures were determined over a temperature range of 140-290 K, revealing details about thermal motion and disorder. nih.gov

The application of high pressure can induce significant changes in the crystal structure of materials, leading to phase transitions, changes in coordination, and the formation of new, denser phases. High-pressure single-crystal X-ray diffraction is a powerful technique to study these transformations in situ.

While detailed high-pressure structural studies specifically on pure this compound are limited, research on related zinc compounds and other thiocyanate systems demonstrates the potential impact of pressure. For instance, a high-pressure single-crystal X-ray diffraction study on thermoelectric ZnSb and β-Zn₄Sb₃ revealed their structural evolution up to 12.8 GPa and 10.6 GPa, respectively, without any phase transitions, and allowed for the determination of their bulk moduli. rsc.orgau.dk In other systems, pressure can induce piezochromism (color change with pressure) or amorphization.

Investigations into coordination networks containing thiocyanate ligands have shown that pressure can lead to the release of guest molecules and significant reductions in void spaces within the structure. aps.org These studies highlight the compressibility of such frameworks and the potential for pressure to tune their structural and physical properties.

Temperature-Dependent Structural Investigations

Powder X-ray Diffraction Characterization of Polycrystalline Forms

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of polycrystalline materials. It is particularly useful for phase identification, assessing sample purity, and determining unit cell parameters.

In the context of this compound systems, PXRD is routinely employed to confirm the identity and homogeneity of synthesized materials. scienceopen.comiucr.orgacs.org The distinct diffraction patterns of the α and β polymorphs of Zn(NCS)₂ allow for their differentiation using this method. acs.org

PXRD is also crucial in studying the formation of new phases in mixed-metal thiocyanate systems. For example, in the solid-state mechanochemical reaction between CuSCN and Zn(SCN)₂, PXRD was used to identify the formation of a new copper-zinc thiocyanate (CZT) phase at a specific Cu:Zn ratio. The appearance of a distinct diffraction pattern, different from those of the starting materials, confirmed the creation of the new crystalline structure.

The table below shows a comparison of the powder X-ray diffraction data for the starting materials and the resulting product in a mixed-metal thiocyanate synthesis.

| Sample | Prominent 2θ Peaks (°) | Phase Identification | Data Source |

| CuSCN (precursor) | ~27, ~45, ~53 | α-CuSCN | |

| Zn(SCN)₂ (precursor) | ~16, ~28, ~31 | Zn(SCN)₂ | |

| Cu₂Zn(SCN)₄ (product) | Multiple distinct peaks | New CZT phase | |

| This table illustrates how PXRD is used to identify the formation of a new phase by comparing the diffraction patterns of the reactants and the product. |

Neutron Diffraction Studies for Light Atom Localization in this compound Structures

Neutron diffraction is a powerful complementary technique to X-ray diffraction for structural analysis. While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference makes neutron diffraction particularly sensitive to the positions of light atoms, such as hydrogen, which are often difficult to locate accurately with X-rays.

In the context of this compound systems, especially those containing organic ligands with hydrogen atoms or water molecules, neutron diffraction could provide invaluable information about hydrogen bonding and the precise orientation of these light atoms. However, a review of the current literature indicates a lack of specific neutron diffraction studies focused on the localization of light atoms within pure this compound or its simple coordination complexes.

While neutron diffraction has been employed to study the magnetic structure of other transition metal thiocyanates and the structure of other zinc-containing compounds like liquid zinc and quaternary oxides, its application to elucidate the detailed hydrogen bonding network in this compound hydrates or complexes with amine-containing ligands remains an area for future investigation. nih.gov Such studies would be crucial for a complete understanding of the supramolecular chemistry and crystal packing in these systems.

Electron Diffraction for Nanocrystalline this compound Materials

Electron diffraction is a powerful technique for the structural analysis of nanocrystalline materials, offering insights into their crystal structure, phase, and morphology at the nanoscale. For nanocrystalline this compound (Zn(NCS)₂), electron diffraction methods, particularly selected area electron diffraction (SAED), are instrumental in characterizing the atomic arrangement within individual or ensembles of nanoparticles.

When a high-energy electron beam is transmitted through a thin sample of nanocrystalline this compound, the electrons are scattered by the electrostatic potential of the atoms in the crystal lattice. This scattering results in a diffraction pattern, which is a reciprocal space representation of the crystal structure. For a randomly oriented polycrystalline sample, the SAED pattern consists of a set of concentric rings. The diameter of each ring corresponds to the spacing of a specific set of crystal lattice planes, according to Bragg's law.

The analysis of these diffraction rings allows for the determination of the d-spacings (interplanar spacings), which can then be compared with known crystallographic data to identify the crystalline phase. For this compound, the expected phase would be the α- or more commonly the β-polymorph. The β-form of this compound (β-Zn(NCS)₂) is known to crystallize in a triclinic system with the space group P1. acs.org This structure features a unique van der Waals layered arrangement where zinc atoms are tetrahedrally coordinated to either four nitrogen atoms (ZnN₄) or four sulfur atoms (ZnS₄), with bridging thiocyanate ligands. acs.org

In a typical electron diffraction experiment on nanocrystalline Zn(NCS)₂, a transmission electron microscope (TEM) would be used to first obtain an image of the nanoparticles. A selected area aperture is then inserted to limit the diffraction to a specific region of interest containing the nanocrystals. The resulting SAED pattern can provide definitive evidence of the crystallinity and phase of the synthesized material. If the nanoparticles are single crystals, the SAED pattern will consist of a regular array of spots, from which the crystallographic orientation can be determined.

The detailed research findings from electron diffraction studies can be summarized to confirm the structural integrity of the nanocrystalline material. The lattice parameters derived from the diffraction patterns should be consistent with those determined by other methods like X-ray diffraction for the bulk material.

| Parameter | Value for β-Zinc Thiocyanate | Source |

| Crystal System | Triclinic | acs.org |

| Space Group | P1 | acs.org |

| a (Å) | 5.68 | acs.org |

| b (Å) | 7.89 | acs.org |

| c (Å) | 10.02 | acs.org |

| α (°) | 99.8 | acs.org |

| β (°) | 91.5 | acs.org |

| γ (°) | 109.3 | acs.org |

| Z | 4 | nih.gov |

This table presents the crystallographic data for bulk β-zinc thiocyanate, which serves as a reference for the analysis of electron diffraction patterns from its nanocrystalline form.

The synthesis of this compound complexes with various ligands can also serve as precursors for the production of zinc oxide or zinc sulfide (B99878) nanoparticles. nih.gov In such cases, electron diffraction is crucial to verify the complete conversion of the precursor and to characterize the crystal structure of the resulting oxide or sulfide nanomaterials.

Coordination Chemistry and Ligand Field Theory Applications in Zinc Thiocyanate Systems

Zinc Ion Coordination Environments in Thiocyanate (B1210189) Complexes

The d¹⁰ electronic configuration of the Zn(II) ion means it does not have any crystal field stabilization energy, allowing its coordination geometry to be primarily dictated by the size, charge, and steric bulk of the surrounding ligands. This results in a variety of coordination numbers and geometries, with tetrahedral and octahedral being the most prevalent.

Tetrahedral coordination is a hallmark of zinc(II) chemistry, and zinc thiocyanate complexes are no exception. The [Zn(NCS)₄]²⁻ anion is a classic example, where the zinc center is surrounded by four nitrogen-bonded thiocyanate ligands, forming a ZnN₄ coordination sphere. nih.govresearchgate.net This arrangement is commonly observed in ionic-type crystal lattices, often with organic cations like (HTen)⁺ (protonated triethylenediamine) balancing the charge. researchgate.net

Mixed-ligand systems also frequently exhibit tetrahedral zinc. For instance, complexes with substituted pyridines, such as 2-methylpyridine (B31789), 2-bromopyridine, and 2-chloropyridine, form discrete tetrahedral complexes with the general formula M(NCS)₂L₂, where the zinc ion is coordinated to two terminally N-bonded thiocyanate anions and two pyridine (B92270) ligands. rsc.org Similarly, reaction with isonicotinamide (B137802) results in a discrete complex, [Zn(NCS)₂(C₆H₆N₂O)₂], where the Zn²⁺ cation is tetrahedrally coordinated by the nitrogen atoms of two thiocyanate anions and the pyridine nitrogen atoms of two isonicotinamide ligands. iucr.org

In some instances, a distorted tetrahedral geometry is observed. This can be seen in complexes with methylimidazole ligands, such as Zn(1-MeIm)₂(SCN)₂ and Zn(2-MeIm)₂(SCN)₂. rsc.org The coordination environment in these cases consists of two nitrogen atoms from the methylimidazole ligands and two nitrogen atoms from the thiocyanate anions. rsc.org The degree of distortion from ideal tetrahedral geometry is influenced by the steric hindrance and electronic properties of the co-ligands. Furthermore, in mixed-metal complexes like [(NiL)Zn(μ₁,₃-NCS)₂]n, the Zn(II) ion maintains a four-coordinated distorted tetrahedral environment. rsc.org

While ZnN₄ is the most common tetrahedral arrangement, ZnN₂S₂ geometries, involving coordination from both nitrogen and sulfur atoms of the thiocyanate ligands, are also possible, particularly in polymeric structures or when influenced by other ligands. chemrxiv.org

| Compound/Complex Ion | Coordination Sphere | Ancillary Ligands | Reference(s) |

| [Zn(NCS)₄]²⁻ | ZnN₄ | None | nih.govresearchgate.net |

| [Zn(NCS)₂(C₆H₆N₂O)₂] | ZnN₄ | Isonicotinamide | iucr.org |

| Zn(1-MeIm)₂(SCN)₂ | ZnN₄ | 1-Methylimidazole (B24206) | rsc.org |

| Zn(2-MeIm)₂(SCN)₂ | ZnN₄ | 2-Methylimidazole | rsc.org |

| [Zn(NCS)₂(C₆H₅CH₂N(CH₃)₂)₂] | ZnN₄ | 2-Methylpyridine | rsc.org |

Although less common than tetrahedral, octahedral coordination is observed in this compound systems, particularly in the presence of ligands that can occupy multiple coordination sites or when water molecules are involved in coordination. aip.org For example, the complex [Zn(NCS)₂(C₅H₅N)₄] features a six-coordinated zinc atom in a slightly distorted octahedral geometry, with four nitrogen atoms from pyridine ligands and two nitrogen atoms from thiocyanate anions. researchgate.net

Distorted octahedral geometries can also arise. In certain mixed-ligand complexes, such as those with picolinamide, the zinc(II) ion can adopt a slightly distorted octahedral geometry. balikesir.edu.tr The degree of distortion is often influenced by the bite angle of chelating ligands and the steric interactions between ligands. In aqueous solutions with a low ratio of thiocyanate to zinc, there is evidence for octahedrally coordinated species where water molecules act as ligands alongside the thiocyanate ions. aip.org

The versatility of this compound's coordination chemistry is most evident in its mixed-ligand complexes. A wide array of organic ligands, including amines, pyridines, and Schiff bases, can be incorporated into the coordination sphere of the zinc ion, leading to a vast range of structural motifs and properties.

Amines: Triethylenediamine (Ten), a bidentate amine, reacts with this compound to form complexes with varying coordination numbers and structures, including dimeric and polymeric forms. researchgate.net For instance, the complex [Zn₂(NCS)₄(NH₃)₂Ten] contains four-coordinate zinc atoms. researchgate.net

Pyridines: Pyridine and its derivatives are common co-ligands in this compound chemistry. As mentioned, tetrapyridinedithiocyanatozinc(II) exhibits an octahedral geometry. researchgate.net Substituted pyridines like 2-methylpyridine lead to tetrahedral complexes. rsc.org Nicotinamide, another pyridine derivative, forms the tetrahedral complex bis(nicotinamide-N)-bis(thiocyanato-N)zinc(II). researchgate.net

Schiff Bases: Schiff bases, which are formed from the condensation of an amine and a carbonyl compound, are versatile ligands that can form stable complexes with this compound. researchgate.netajol.infobibliomed.org These complexes can exhibit various coordination geometries, including square-pyramidal and tetrahedral, depending on the specific Schiff base ligand used. For example, a zinc(II) Schiff base complex with thiocyanate ligands has been reported to have a square-pyramidal geometry.

Octahedral and Distorted Coordination Geometries

Thiocyanate Ligand Binding Modes (N-bound, S-bound, Bridging)

The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanate), the sulfur atom (thiocyanate), or it can bridge two metal centers. wikipedia.org In this compound complexes, the binding mode is heavily influenced by the "hard and soft acids and bases" (HSAB) principle. Zinc(II) is considered a hard acid and therefore preferentially binds to the harder nitrogen donor atom of the thiocyanate ligand. wikipedia.org

N-bound (Isothiocyanate): This is the most common binding mode for thiocyanate in zinc complexes. The linear M-N-C arrangement is typical for isothiocyanate complexes. wikipedia.org Infrared spectroscopy is a key tool for distinguishing binding modes; the C-N stretching frequency (ν(CN)) for N-bonded thiocyanate is typically observed at or below 2100 cm⁻¹. mdpi.com

S-bound (Thiocyanate): S-bound thiocyanate is rare for zinc but can be induced in certain environments, though it is more characteristic of softer metal ions like mercury(II). mdpi.com

Bridging (μ-NCS or μ-SCN): The thiocyanate ligand can also act as a bridge between two zinc centers. This bridging can occur in an end-on (μ₁‚₁) fashion or an end-to-end (μ₁‚₃) fashion. Bridging thiocyanates are crucial in the formation of polymeric and multidimensional structures. For example, in the complex [Zn₂(NCS)₄(NH₃)₂Ten], bridging Ten ligands link the zinc atoms, while the thiocyanate ligands are terminal. researchgate.net In other polymeric structures, the thiocyanate itself can act as the bridging ligand. mdpi.com

Supramolecular Assembly and Hydrogen Bonding Networks in this compound Solids

In the solid state, this compound complexes often engage in extensive supramolecular assembly, primarily through hydrogen bonding. These non-covalent interactions play a critical role in organizing the individual complex molecules into higher-dimensional architectures, such as one-, two-, or three-dimensional networks. iucr.org

Hydrogen bonds can form between coordinated ligands, such as amines or amides, and the thiocyanate anions. For example, in the crystal structure of [Zn(NCS)₂(C₆H₆N₂O)₂], the discrete complexes are linked by intermolecular N-H···O, C-H···O, and weak N-H···S hydrogen-bonding interactions, creating a three-dimensional network. iucr.org In other cases, uncoordinated molecules, like pyrimidinium cations and water molecules, can be held within the crystal lattice through hydrogen bonds to the coordinated thiocyanate ligands. nih.gov These networks can also be influenced by π-π stacking interactions between aromatic rings of the organic ligands. nih.gov

Influence of Counter-Ions and Solvents on Coordination Architecture

The final structure of a this compound complex is not solely determined by the zinc ion and its directly coordinated ligands. Counter-ions and solvent molecules can exert a significant influence on the coordination architecture. sci-hub.ruresearchgate.netresearchgate.net

Counter-Ions: The size, shape, and charge of the counter-ion can dictate the packing of the complex units in the solid state and can influence the coordination geometry of the zinc ion. researchgate.netcore.ac.uk For example, the presence of a bulky organic cation might favor the formation of discrete anionic complexes like [Zn(NCS)₄]²⁻ rather than extended polymeric structures. researchgate.net

Solvents: The solvent used in the synthesis of this compound complexes can also play a crucial role. Solvent molecules can sometimes be incorporated into the crystal structure, participating in the coordination sphere of the zinc ion or contributing to the hydrogen-bonding network. researchgate.net The polarity and coordinating ability of the solvent can influence which crystalline phase or polymorph is obtained. For instance, the synthesis of [Zn(NCS)₂(Ten)DMSO] incorporates a dimethyl sulfoxide (B87167) (DMSO) molecule directly into the coordination sphere of the zinc atom. researchgate.net

Spectroscopic Characterization for Electronic Structure and Bonding Analysis of Zinc Thiocyanate

Vibrational Spectroscopy (FTIR, Raman) for Bonding Mode Assignment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in assigning the bonding modes within zinc thiocyanate (B1210189) and its complexes. rsc.orgksu.edu.sa These methods probe the vibrational frequencies of molecular bonds, which are sensitive to the chemical environment and coordination geometry. ksu.edu.sasci-hub.senih.govjascoinc.com

The stretching vibration of the carbon-nitrogen triple bond (ν(C≡N)) in the thiocyanate ligand is a particularly informative spectral region. libretexts.org The frequency of this band is highly sensitive to the coordination mode of the thiocyanate ion. researchgate.net In zinc thiocyanate, the thiocyanate ligand can coordinate to the zinc ion through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN), or it can act as a bridging ligand. wikipedia.org

FTIR spectroscopy can distinguish between these bonding modes by comparing the C≡N stretching frequencies to reference compounds. Peaks in the range of 2050–2100 cm⁻¹ are indicative of thiocyanate coordination. For instance, in a study of a discrete tetrahedral complex [Zn(NCS)₂(3-ampy)₂], a very strong C≡N asymmetric stretching vibration was observed at 2109 cm⁻¹, confirming the participation of the thiocyanate ion in bonding. scirp.org The position of the C≡N stretching band can also be influenced by the presence of other ligands in the complex. scirp.org

The interaction with solvents can also cause shifts in the C≡N stretching frequency. For example, hydrogen bonding at the nitrogen atom of the thiocyanate group leads to a blue-shift (increase in frequency) of this band. researchgate.net Furthermore, the C≡N band of acetonitrile (B52724) has been shown to blue-shift with increasing salt concentration due to the polarization of the nitrile by ion-molecule interactions. acs.org

| Compound/Condition | C≡N Stretching Frequency (cm⁻¹) | Coordination/Environment | Reference |

| General Thiocyanate Coordination | 2050–2100 | Thiocyanate coordination | |

| [Zn(NCS)₂(3-ampy)₂] | 2109 | N-bonded thiocyanate | scirp.org |

| Bridge-bound SCN⁻ on Pt | ~2010 | Bridging thiocyanate | acs.org |

| Water-exposed SCN⁻ | ~2163 | Hydrogen bonding at N | researchgate.net |

| CH₃CN (no Fermi resonance) | 2262 | Acetonitrile | acs.org |

In addition to the C≡N stretch, the S-C-N bending mode (δ(SCN)), which appears in the 400-500 cm⁻¹ region, provides further insight into the structure. chemrxiv.org Peak splittings in the δ(SCN) spectral range can indicate that the thiocyanate ligand is coordinating with two different metal centers, suggesting a bridging mode. chemrxiv.org The analysis of these bending modes, in conjunction with the C-S stretching frequencies (ν(C-S)) typically found between 700-825 cm⁻¹, is crucial for identifying linkage isomers (N-bonded vs. S-bonded). chemrxiv.orgnih.gov Drastic changes in the ν(C-S) band, while the ν(C≡N) mode remains qualitatively similar, suggest that the sulfur terminal of the thiocyanate ion is more involved in the bonding interactions. chemrxiv.org

Analysis of C≡N Stretching Frequencies and Band Shifts

X-ray Absorption Spectroscopy (XAS) at Zn and S/N Edges for Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of a specific atom within a material. xrayabsorption.orgnasa.govsemineral.es By tuning the X-ray energy to the absorption edge of an element (like zinc, sulfur, or nitrogen), one can probe its immediate coordination environment. researchgate.net XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). xrayabsorption.org

The XANES region of the spectrum, which is close to the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. semineral.esxrayabsorption.orgscispace.com The energy of the absorption edge shifts to higher values with an increase in the oxidation state of the atom. xrayabsorption.org For this compound, XANES at the Zn K-edge confirms the +2 oxidation state of the zinc ion. chemrxiv.org

The shape of the XANES spectrum, including pre-edge features, provides a fingerprint of the local coordination environment (e.g., tetrahedral vs. octahedral). semineral.esxrayabsorption.org In studies of mixed Cu-Zn thiocyanate coordination polymers, Zn K-edge XANES spectra were used to confirm that the local environment of zinc was not significantly altered by processes like ball-milling. chemrxiv.org High-resolution XANES (HR-XANES) can even distinguish between different coordinating atoms with similar atomic numbers, such as nitrogen and oxygen, which is a limitation of conventional EXAFS analysis. princeton.edu

The EXAFS region, extending several hundred eV above the absorption edge, contains information about the local atomic structure, including bond distances, coordination numbers, and the identity of neighboring atoms. xrayabsorption.orgnasa.gov Analysis of the EXAFS oscillations allows for the precise determination of the distances between the absorbing zinc atom and its nearest neighbors (the nitrogen or sulfur atoms of the thiocyanate ligands). nasa.gov

In studies of mixed Cu-Zn thiocyanate compounds, Zn K-edge EXAFS spectra revealed that the local coordination of zinc varied with the ratio of copper to zinc. chemrxiv.org For instance, in a Cu₃Zn₁ sample, it was suggested that zinc likely exists as a substitutional defect within the α-CuSCN structure. chemrxiv.org In the triclinic structure of pure Zn(SCN)₂, there are two distinct zinc coordination environments, ZnN₄ and ZnS₄, both of which are tetrahedral. chemrxiv.org EXAFS is crucial for determining the specific bond lengths and coordination numbers in such complex structures. nih.govosti.gov

XANES for Oxidation State and Coordination Environment

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of the top few nanometers of a material's surface. malvernpanalytical.comwikipedia.org It works by irradiating a sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons. malvernpanalytical.com

XPS provides valuable information about the binding energies of core-level electrons, which are characteristic of each element and its chemical environment. researchgate.net This allows for the identification of the elements present on the surface of this compound and their oxidation states. researchgate.net By analyzing the shifts in binding energies, one can infer details about the chemical bonding. researchgate.net For instance, a comparison of the N 1s core-level binding energies can help distinguish between the nitrogen atoms in the cation and the anion in ionic liquids containing thiocyanate. nih.gov This technique is essential for understanding the surface properties and any surface modifications or contaminations of this compound. uzh.ch

Nuclear Magnetic Resonance (NMR) Studies of Solution and Solid States

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent technique for investigating the coordination environment and electronic structure of this compound and its complexes in both solid and solution phases. Studies have utilized various nuclei, including ¹³C, ¹⁵N, and the challenging ⁶⁷Zn, to probe the local environment around the metal center and within the thiocyanate ligand.

Solid-State NMR

Solid-state NMR (ssNMR) provides detailed information about the structure and bonding in crystalline and amorphous this compound materials. Cross-polarization magic-angle spinning (CPMAS) ¹³C NMR is particularly useful for resolving distinct carbon environments in coordination polymers, where the spectra can confirm the number of symmetry-independent carbon atoms in the crystal structure. rsc.org

The direct observation of the zinc center is possible through ⁶⁷Zn NMR, although it presents significant challenges. uoc.gr ⁶⁷Zn is the only NMR-active zinc isotope; it is a low-sensitivity, quadrupolar nucleus (spin I = 5/2) that typically yields broad spectral lines. uoc.grhuji.ac.il The large interaction between the nuclear electric quadrupole moment and the local electric field gradient (EFG) at the nucleus often dominates the spectrum. nih.gov Consequently, advanced techniques such as high magnetic fields (up to 21.1 T), the quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) pulse sequence, and low temperatures are often required to obtain interpretable spectra. nih.govuiuc.edu

Research on zinc-amino acid complexes and other model compounds has established correlations between the ⁶⁷Zn NMR parameters—isotropic chemical shift (δiso) and the quadrupolar coupling constant (CQ)—and the coordination geometry of the zinc ion. nih.govuiuc.edu For instance, CQ values for various zinc complexes have been found to range from 7.05 to 26.4 MHz, with δiso values spanning 140 to 265 ppm. nih.gov Quantum chemical calculations have been employed to predict these parameters, showing a strong correlation between the coordination environment (e.g., ZnO₆, ZnN₂O₂, ZnS₄) and the resulting NMR data. uiuc.edu

Table 1: Experimental and Calculated Solid-State ⁶⁷Zn NMR Parameters for Various Zinc Coordination Environments

| Complex Type (Coordination Sphere) | Experimental δiso (ppm) | Experimental CQ (MHz) | Calculated δiso (ppm) | Calculated CQ (MHz) | Reference |

|---|---|---|---|---|---|

| ZnO6 | 0 | 10.4 | -1 | 10.0 | uiuc.edu |

| ZnN2O2 | 189 | 12.5 | 204 | 13.0 | uiuc.edu |

| ZnN3O2 | 200.5 | 7.7 | 210 | 8.0 | uiuc.edu |

| ZnN4 | 240 | 10.8 | 255 | 10.0 | uiuc.edu |

| ZnS4 | 365 | 8.8 | 370 | 8.0 | uiuc.edu |

Solution NMR

In solution, NMR studies can elucidate the stability of complexes and the nature of ligand binding. For the thiocyanate ligand, the chemical shift of the carbon atom is sensitive to its coordination mode. In ruthenium complexes, for example, the κN-coordinated thiocyanate (M-NCS) exhibits a ¹³C NMR resonance for the C≡N moiety at approximately 131 ppm. acs.org Studies on a this compound complex with sodium monensinate, [Zn(MonNa)₂(NCS)₂], in a CDCl₃ solution showed significant changes in the ¹³C NMR spectrum compared to the free ligand, confirming coordination. nih.gov

Table 2: Selected ¹³C NMR Chemical Shifts (δ) for a this compound Complex in CDCl₃

| Carbon Atom | δMonNa (ppm) | δComplex (ppm) | Δ (δMonNa - δComplex) (ppm) |

|---|---|---|---|

| 1C | 178.5 | 182.4 | -3.9 |

| 10C | 101.4 | 100.8 | 0.6 |

| 12C | 84.7 | 84.3 | 0.4 |

| 14C | 82.9 | 82.8 | 0.1 |

Data adapted from a study on [Zn(MonNa)₂(NCS)₂]. nih.gov

¹⁵N NMR spectroscopy is also a highly sensitive probe for studying metal ion binding at specific nitrogen sites. cdnsciencepub.com While direct studies on the ¹⁵N resonance of the thiocyanate ligand in zinc complexes are not widely reported, research on the complexation of ¹⁵N-labeled ligands like 1-methylimidazole (B24206) with zinc(II) demonstrates the utility of this technique in defining binding sites and stoichiometry in solution. acs.org

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Luminescence Properties

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its complexes. Since the Zn(II) ion has a d¹⁰ electronic configuration, it does not exhibit d-d transitions. Therefore, the absorption bands observed in the UV-Vis spectra of its complexes typically arise from intra-ligand (IL) transitions or ligand-to-metal charge transfer (LMCT) transitions. scispace.comrsc.org

The thiocyanate anion (NCS⁻) itself has a characteristic intense absorption band around 240 nm, which is assigned to a π → π* transition within the ligand. aip.org In complexes, this band can be shifted, and new bands may appear. For example, a study of a zinc(II) complex with a thio-Schiff base ligand and thiocyanate co-ligands, [Zn(H₂L)(NCS)₂], revealed two absorption bands in DMSO solution at approximately 280 nm and 350 nm, which were attributed to charge transfer transitions. researchgate.net The formation of halogen-bonded associates between the tetrathiocyanate zincate anion, [Zn(NCS)₄]²⁻, and tetrabromomethane can also be monitored by the appearance of new absorption bands in the UV-Vis spectrum. rsc.org

Table 3: UV-Vis Absorption Data for Selected this compound Complexes

| Compound | Solvent | λmax (nm) | Assignment | Reference |

|---|---|---|---|---|

| NCS⁻ (free ion) | Solution | ~240 | π → π* | aip.org |

| [Zn(H₂L)(NCS)₂] | DMSO | ~280, ~350 | Charge Transfer (CT) | researchgate.net |

| [Zn(1-MeIm)₂(SCN)₂] | Acetonitrile | - | Characterization | scispace.comrsc.org |

Fluorescence Spectroscopy

Many this compound coordination compounds are promising candidates for photoactive materials due to their luminescence properties. researchgate.net The d¹⁰ configuration of Zn(II) means that luminescence in its complexes often originates from ligand-centered fluorescence or phosphorescence, or from charge transfer states. rsc.orgresearchgate.net

Several this compound complexes have been shown to be effective fluorescent materials. For instance, coordination compounds synthesized from this compound and urea (B33335) derivatives can produce blue and green light upon irradiation with violet light. researchgate.net A specific complex, diaquatetrakis(urea-κO)zinc(II) tetrakis(isothiocyanato-κN)zinc(II), ([Zn(CH₄N₂O)₄(H₂O)₂][Zn(NCS)₄]), exhibits notable fluorescence in the solid state. researchgate.net

The emission properties are highly dependent on the nature of the organic ligands coordinated to the zinc center. Studies on complexes with methylimidazole ligands, such as [Zn(1-MeIm)₂(SCN)₂] and [Zn(2-MeIm)₂(SCN)₂], recorded in acetonitrile solution show emissions that are ascribed to a combination of intra-ligand and ligand-to-metal charge transfer transitions. scispace.comrsc.orgrsc.org Researchers have also observed an interesting correlation where stronger intermolecular interactions, such as C–H···π bonds, lead to higher fluorescence intensities in these systems. rsc.orgrsc.org

Table 4: Luminescence Properties of Selected this compound Complexes

| Compound | State/Solvent | Emission Color | Transition Type | Reference |

|---|---|---|---|---|

| [Zn(NCS)₂(C₄H₉N₃S)]·H₂O | Solid State | Blue | - | researchgate.net |

| [Zn(CH₄N₂O)₄(H₂O)₂][Zn(NCS)₄] | Solid State | Green | - | researchgate.netresearchgate.net |

| [Zn(1-MeIm)₂(SCN)₂] | Acetonitrile | - | Intra-ligand / LMCT | scispace.comrsc.orgrsc.org |

| [Zn(2-MeIm)₂(SCN)₂] | Acetonitrile | - | Intra-ligand / LMCT | scispace.comrsc.orgrsc.org |

Theoretical and Computational Chemistry of Zinc Thiocyanate Systems

Density Functional Theory (DFT) Calculations for Structural Prediction and Optimization

Density Functional Theory (DFT) has become a central method for studying zinc thiocyanate (B1210189) systems due to its favorable balance of computational cost and accuracy. It is widely used to predict and refine molecular geometries, explore potential energy surfaces, and correlate computational results with experimental spectroscopic data.

Geometry optimization is a fundamental computational step where the energy of a molecular structure is minimized with respect to the coordinates of its atoms, leading to a predicted stable structure. For zinc thiocyanate complexes, DFT calculations have been successfully employed to determine their ground state geometries. nih.gov For instance, in studies of complexes like [Zn(NCS)2(3-ampy)2], DFT methods such as B3LYP with basis sets like 6-311++G(2d,2p) have been used. scirp.org The optimization process, often initiated from crystallographic data, yields bond lengths and angles that are typically in good agreement with experimental values obtained from X-ray diffraction. scirp.org

These calculations reveal important structural details. For example, in tetrahedral [Zn(NCS)2(3-ampy)2], theoretical results have shown that the Zn-N bond lengths to the thiocyanate ligands are shorter than those to the aminopyridine ligands, a difference attributed to the anionic nature of the thiocyanate ligand and more significant charge transfer. scirp.org Similarly, DFT has been used to predict the structures of other complexes like [Zn(Dach)(NCS)2] and [Zn(Tmen)(NCS)2], confirming their distorted tetrahedral geometries. researchgate.net

Beyond single-molecule optimization, computational methods can explore energetic landscapes. By employing techniques like Monte Carlo Basin Hopping combined with DFT refinements, researchers can identify various low-energy minima on the potential energy surface. inria.fr This approach is crucial for understanding polymorphism and identifying the most stable conformations of flexible molecules or clusters. For inorganic thiocyanates, DFT calculations using functionals optimized for solids (like PBEsol) help map the landscape of stable and nearly stable materials, aiding in the prediction of new compounds. acs.org

Table 1: Comparison of Experimental and DFT-Calculated Geometrical Parameters for a this compound Complex Data synthesized from studies on [Zn(NCS)2(3-ampy)2].

| Parameter | Bond/Angle | Experimental Value (X-ray) | Calculated Value (DFT) |

| Bond Lengths (Å) | Zn-N(NCS) | ~1.95 Å | ~1.98 Å |

| Zn-N(pyridine) | ~2.05 Å | ~2.08 Å | |

| N≡C (thiocyanate) | ~1.15 Å | ~1.16 Å | |

| C-S (thiocyanate) | ~1.64 Å | ~1.65 Å | |

| **Bond Angles (°) ** | N(NCS)-Zn-N(NCS) | ~115° | ~114° |

| N(py)-Zn-N(py) | ~100° | ~101° | |

| Zn-N-C (thiocyanate) | ~170° | ~172° |

DFT calculations are instrumental in interpreting vibrational spectra (e.g., Infrared and Raman). By calculating the harmonic vibrational frequencies of an optimized geometry, a theoretical spectrum can be generated. This calculated spectrum is then compared with experimental data to assign the observed vibrational bands to specific atomic motions within the molecule. scirp.orgresearchgate.net

For this compound complexes, this has been particularly useful for assigning the characteristic modes of the thiocyanate ligand. The strong asymmetric stretching vibration of the C≡N group, typically observed experimentally between 2050 and 2110 cm⁻¹, is a key diagnostic band. scirp.org DFT calculations can precisely predict the frequency of this mode, confirming the coordination of the thiocyanate ion to the zinc center. researchgate.net Similarly, the C-S stretching and N-C-S bending modes can be assigned.

To improve the agreement between theoretical and experimental frequencies, which can differ due to the harmonic approximation in the calculations and anharmonicity in real systems, calculated frequencies are often multiplied by empirical scaling factors. scirp.orgresearchgate.net Studies on complexes like [Zn(3-ampy)2(NCS)2] have shown that scaled DFT-calculated frequencies match the experimental IR spectra with good accuracy, with differences often being less than 44 cm⁻¹. scirp.orgresearchgate.net

Table 2: Correlation of Experimental and Scaled DFT Vibrational Frequencies (cm⁻¹) for this compound Complexes Data based on findings for complexes containing Zn-NCS bonds.

| Vibrational Mode | Description | Experimental Range (IR) | Calculated Range (Scaled DFT) |

| ν(C≡N) | Thiocyanate C≡N asymmetric stretch | 2080 - 2110 | 2075 - 2105 |

| ν(C-S) | Thiocyanate C-S stretch | 780 - 860 | 775 - 855 |

| δ(NCS) | Thiocyanate N-C-S bend | 460 - 490 | 455 - 485 |

| ν(Zn-N) | Zinc-Nitrogen stretch | 250 - 350 | 245 - 345 |

Geometry Optimization and Energetic Landscapes

Electronic Structure Analysis via Molecular Orbital Theory and NBO Analysis

To understand the nature of bonding and electronic charge distribution in this compound systems, theoretical methods like Molecular Orbital (MO) theory and Natural Bond Orbital (NBO) analysis are employed.

MO theory describes the electronic structure in terms of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. In this compound complexes, the HOMO is often located on the thiocyanate ligand, particularly involving the C-S bond, indicating this is the region most susceptible to electrophilic attack. scirp.org The LUMO, conversely, is frequently distributed over the other ligands in the complex, such as pyridine (B92270) rings, marking the likely site for nucleophilic attack. scirp.org

NBO analysis provides a more intuitive chemical picture by localizing the molecular wave function into orbitals that correspond to lone pairs, core electrons, and bonds. This method allows for the calculation of natural atomic charges and the analysis of donor-acceptor interactions. researchgate.net For this compound complexes, NBO analysis has revealed that the bonding between the Zn(II) ion and the ligands is primarily electrostatic in nature, with little orbital overlap. scirp.org

The analysis quantifies the stabilization energy (E⁽²⁾) associated with charge transfer from a filled donor NBO to an empty acceptor NBO. In [Zn(NCS)2(L)2] type complexes, significant stabilization energies are found for interactions between the lone pairs of the nitrogen atoms (from both thiocyanate and other ligands) and the empty 4s and 4p orbitals of the Zn²⁺ ion. scirp.orgcore.ac.uk NBO calculations also provide natural charges, which consistently show a delocalized negative charge across the thiocyanate ligand, primarily on the nitrogen and sulfur atoms. core.ac.ukshd-pub.org.rs

Table 3: Representative NBO Analysis Data for Zinc(II)-Thiocyanate Interactions Synthesized from studies on tetrahedral Zn(II) complexes with N-bonded thiocyanate.

| Interaction Type (Donor -> Acceptor) | Stabilization Energy E⁽²⁾ (kcal/mol) | Description |

| LP(N) of NCS⁻ -> LP(Zn²⁺) | 15 - 25 | Charge transfer from Nitrogen lone pair to Zinc antibonding orbitals. |

| LP(S) of NCS⁻ -> LP(Zn²⁺) | 5 - 10 | Weaker charge transfer from Sulfur lone pair (relevant in bridging or S-coordination). |

| LP(N) of L -> LP*(Zn²⁺) | 10 - 20 | Charge transfer from co-ligand (L) to Zinc. |

| Natural Charges | Value (e) | Description |

| Zn | +1.5 to +1.8 | Highly positive charge, indicating ionic character. |

| N (of NCS⁻) | -0.6 to -0.8 | Significant negative charge concentration. |

| S (of NCS⁻) | -0.3 to -0.5 | Lesser, but significant, negative charge. |

Ab Initio and Semi-Empirical Methods for Bonding Analysis

Beyond DFT, other computational methods offer different levels of theory for analyzing chemical bonding. libretexts.org

Ab initio methods, Latin for "from the beginning," compute solutions to the Schrödinger equation without using experimental data for parametrization. libretexts.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), form a systematic hierarchy where accuracy can be improved by choosing a more sophisticated method or a larger basis set. libretexts.org While computationally demanding, they are the gold standard for accuracy. For a system like this compound, high-level ab initio calculations could be used to benchmark the results from more cost-effective DFT methods or to investigate systems where DFT might fail, such as in describing weak van der Waals interactions or excited states with high precision. utah.edu For instance, ab initio calculations have been used to generate intermolecular potentials for simulations of related zinc halide systems. aps.org

Semi-empirical methods occupy a middle ground between ab initio theory and purely empirical force fields. libretexts.org They simplify the complex integrals found in Hartree-Fock theory by approximating some and replacing others with parameters derived from experimental data or high-level calculations. nih.gov Methods like PM7 or the Density Functional Tight Binding (DFTB) family are much faster than DFT or ab initio methods, allowing them to be applied to very large systems or long-timescale simulations. nih.gov For this compound, semi-empirical methods could be used to rapidly screen large numbers of potential complex structures or to perform preliminary bonding analysis before undertaking more computationally expensive DFT calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of systems. By solving Newton's equations of motion for a system of interacting particles, MD can simulate processes like conformational changes, diffusion, and phase transitions. mdpi.com

For this compound systems, MD simulations can elucidate the dynamic behavior of the thiocyanate ion and its role in structural transformations. Studies on related alkali thiocyanates (KSCN, RbSCN) have used MD to simulate temperature-induced phase transitions from ordered low-temperature structures to rotationally disordered high-temperature phases. unl.edu These simulations show how the reorientation of the linear SCN⁻ ions drives the structural changes. unl.edu

Similarly, MD simulations of other zinc-containing materials, such as ZnO and Rb2ZnCl4, have successfully modeled pressure-induced or temperature-induced phase transitions. aps.orguu.nl These studies often rely on interatomic potentials derived from ab initio or DFT calculations to accurately describe the forces between atoms. aps.orguu.nl For this compound, MD could be used to investigate the stability of its crystal lattice at different temperatures and pressures, predict transition temperatures, and understand the mechanism of any structural phase changes, which are often triggered by the collective motion of organic cations or anions like thiocyanate. mdpi.com

Computational Crystallography and Crystal Packing Prediction

Computational crystallography involves the use of theoretical methods to predict and analyze crystalline structures. This field is crucial for understanding the solid-state properties of this compound and its derivatives, as these properties are dictated by how the molecules pack together in a crystal lattice.

Crystal Structure Prediction (CSP) aims to generate stable crystal packing arrangements from the chemical diagram of a molecule alone. acs.org Using algorithms that search for low-energy packings, combined with lattice energy calculations (often using dispersion-corrected DFT, or DFT-D), CSP can identify likely polymorphs of a compound. acs.org For this compound, CSP could predict different possible crystalline forms and their relative stabilities.

A key aspect of analyzing crystal structures is understanding the intermolecular interactions that govern the packing. Hirshfeld surface analysis is a powerful computational tool for this purpose. It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties onto this surface, one can visualize and quantify intermolecular contacts. scirp.org For this compound complexes like [Zn(NCS)2(3-ampy)2], Hirshfeld analysis has been used to decompose the complex network of interactions into contributions from different contact types. scirp.orgresearchgate.net These studies show that the crystal packing is often stabilized by a combination of hydrogen bonds (e.g., N-H···S), as well as weaker interactions like H···H, C-H···π, and S···π contacts. scirp.orgresearchgate.net

Table 4: Intermolecular Contact Contributions to Crystal Packing from Hirshfeld Surface Analysis of a this compound Complex Data based on analysis of [Zn(NCS)2(3-ampy)2].

| Intermolecular Contact Type | Contribution to Total Hirshfeld Surface | Description |

| S···H / H···S | ~30% | Strongest interactions, often involving the thiocyanate sulfur and hydrogen atoms on co-ligands. |

| H···H | ~24% | Significant contribution from van der Waals contacts between hydrogen atoms. |

| C···H / H···C | ~21% | Weaker hydrogen bonding and van der Waals interactions. |

| C···N / N···C | ~8% | Interactions involving the nitrogen and carbon atoms of the aromatic rings and thiocyanate. |

| N···H / H···N | ~6% | Conventional hydrogen bonds involving nitrogen acceptors. |

Advanced Materials Science Applications and Functional Properties of Zinc Thiocyanate

Zinc Thiocyanate (B1210189) in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Zinc thiocyanate serves as a versatile and crucial component in the construction of coordination polymers and metal-organic frameworks (MOFs). ajol.info These materials are formed through the self-assembly of metal ions or clusters with organic ligands, resulting in extended, often porous, crystalline structures. scielo.org.mxrsc.org The thiocyanate (SCN⁻) ligand itself is notable for its ambidentate nature, capable of coordinating to metal centers through either the sulfur or nitrogen atom, or acting as a bridge between two metal centers (μ-1,3). acs.org This flexibility, combined with the coordination preferences of the Zinc(II) ion, allows for the formation of diverse structural topologies, from one-dimensional chains to complex three-dimensional frameworks. ajol.infoacs.org The incorporation of this compound into these structures is a key strategy for engineering materials with specific properties for applications in areas like gas storage, separation, and catalysis. scielo.org.mxrsc.org

The design of porous MOFs and coordination polymers using this compound relies on fundamental principles of crystal engineering and supramolecular chemistry. scielo.org.mx The final architecture is influenced by several factors, including the coordination geometry of the zinc ion, the nature of the organic linkers, and the role of the thiocyanate anion. ajol.inforesearchgate.net

Building Blocks: The primary building blocks are the zinc(II) ions, which act as nodes, and the organic ligands that serve as linkers. scielo.org.mx The thiocyanate anion can act as a terminal ligand, blocking a coordination site, or as a bridging ligand, contributing to the framework's dimensionality. acs.orgresearchgate.net For instance, in the structure of [Zn(Pyala)SCN], the thiocyanate ligand coordinates through its nitrogen atom, while the reduced Schiff base ligand bridges adjacent zinc(II) centers to form a polymer. ajol.info

Dimensionality and Topology: By carefully selecting organic ligands with specific lengths, geometries, and functional groups, chemists can direct the assembly of these building blocks into one-, two-, or three-dimensional networks. researchgate.net For example, the use of N-donor ligands like 2-aminopyrimidine (B69317) or 1H-1,2,4-triazole with this compound can produce coordination precursors with distinct molecular and crystal structures. researchgate.net The resulting frameworks can exhibit a wide range of topologies, such as the interpenetrated cubic α-Po topology seen in some zinc-based MOFs. rsc.org